Trimethylsilyl docosanoate
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Overview
Description
Trimethylsilyl docosanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a docosanoate moiety. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl docosanoate can be synthesized through the reaction of docosanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride . The general reaction scheme is as follows:
Docosanoic acid+Trimethylsilyl chloride→Trimethylsilyl docosanoate+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trimethylsilyl group to a silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl docosanoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids and alcohols during synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetics of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Mechanism of Action
The mechanism by which trimethylsilyl docosanoate exerts its effects involves the formation of a stable trimethylsilyl group that protects reactive sites on molecules. This protection allows for selective reactions to occur without interference from other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the original functional group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl docosanoate is unique due to its long-chain docosanoate moiety, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high molecular weight and specific hydrophobic characteristics .
Properties
CAS No. |
74367-36-5 |
---|---|
Molecular Formula |
C25H52O2Si |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
trimethylsilyl docosanoate |
InChI |
InChI=1S/C25H52O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-28(2,3)4/h5-24H2,1-4H3 |
InChI Key |
BJBBFOVJCKMBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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